Hydrodolasetron - 127951-99-9

Hydrodolasetron

Catalog Number: EVT-1478516
CAS Number: 127951-99-9
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hydrodolasetron is the primary active metabolite of dolasetron, a 5-HT3 receptor antagonist. [, , , , , , , , , ] Hydrodolasetron is responsible for the majority of the pharmacological activity of dolasetron. [, , , , , , , , , ] It acts as a potent and selective competitive inhibitor of the 5-HT3 receptor, exhibiting negligible affinity for other receptors. []

Future Directions
  • Personalized Medicine: Investigating the impact of genetic polymorphisms on hydrodolasetron's pharmacokinetics and pharmacodynamics to tailor treatment strategies for individual patients. []
  • New Applications: Exploring the potential therapeutic benefits of hydrodolasetron in other conditions, such as anxiety, alcohol dependence, and fibromyalgia, based on its interaction with the serotonergic system. []

Dolasetron

Compound Description: Dolasetron is a 5-HT3 receptor antagonist that is rapidly metabolized to its active metabolite, hydrodolasetron. [, , , , , , , , , , , ]

Relevance: Dolasetron is the prodrug of hydrodolasetron. Dolasetron itself has limited pharmacological activity and is rapidly converted to hydrodolasetron in the body. [, , , , , , , , , , , ]

5′-hydroxy Hydrodolasetron

Compound Description: 5′-hydroxy Hydrodolasetron is a metabolite of hydrodolasetron. [, ]

Relevance: This compound is a metabolite of hydrodolasetron, indicating a potential metabolic pathway. [, ]

6′-hydroxy Hydrodolasetron

Compound Description: 6′-hydroxy Hydrodolasetron is a metabolite of hydrodolasetron. [, ]

Relevance: This compound is a metabolite of hydrodolasetron, suggesting another possible metabolic pathway. [, ]

Ondansetron

Compound Description: Ondansetron is a 5-HT3 receptor antagonist used as an antiemetic. [, , , ]

Granisetron

Compound Description: Granisetron is another 5-HT3 receptor antagonist used as an antiemetic. [, , , ]

Relevance: Granisetron is another 5-HT3 receptor antagonist like hydrodolasetron. It also exhibits different pharmacokinetics and a distinct adverse effect profile compared to hydrodolasetron. [, , , ]

Tropisetron

Compound Description: Tropisetron is a 5-HT3 receptor antagonist with antiemetic properties. []

R(+)-enantiomer of Hydrodolasetron

Compound Description: The R(+)-enantiomer of hydrodolasetron is the more pharmacologically active enantiomer. [, ]

Relevance: This enantiomer is the primary active form of hydrodolasetron in the body and is responsible for most of its pharmacological effects. [, ]

S(−)-enantiomer of Hydrodolasetron

Compound Description: The S(−)-enantiomer of hydrodolasetron is the less pharmacologically active enantiomer. []

Relevance: This enantiomer exhibits lower activity compared to the R(+)-enantiomer of hydrodolasetron. []

Source and Classification

Hydrodolasetron is synthesized from dolasetron mesylate, which is derived from the parent compound, dolasetron. The classification of hydrodolasetron falls under the category of antiemetics, specifically targeting the 5-HT3 receptors in the central nervous system. This classification is crucial as it defines its therapeutic use in managing nausea and vomiting.

Synthesis Analysis

Methods and Technical Details

The synthesis of hydrodolasetron typically involves the following steps:

  1. Starting Material: The synthesis begins with dolasetron mesylate, which acts as the precursor.
  2. Chemical Reaction: A nucleophilic substitution reaction is performed where an appropriate amine reacts with an α-bromoketone derived from an arylketone. This forms the core structure of hydrodolasetron.
  3. Purification: After synthesis, the product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity levels.

The detailed reaction mechanism involves forming a stable intermediate that subsequently undergoes further transformations to yield hydrodolasetron.

Molecular Structure Analysis

Structure and Data

Hydrodolasetron's molecular formula is C19_{19}H21_{21}N3_{3}O2_{2}S. Its molecular structure features a complex arrangement that includes:

  • A central carbon skeleton
  • An aromatic ring
  • A sulfonamide group

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial configuration and electronic properties.

Chemical Reactions Analysis

Reactions and Technical Details

Hydrodolasetron undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Binding Interactions: It interacts with serotonin receptors, leading to competitive inhibition of serotonin binding.
  2. Metabolism: In vivo, hydrodolasetron is metabolized primarily in the liver through cytochrome P450 enzymes, resulting in various metabolites that may also exhibit biological activity.

These reactions are critical for understanding both its therapeutic effects and potential side effects.

Mechanism of Action

Process and Data

The mechanism of action for hydrodolasetron involves:

  1. Receptor Binding: Hydrodolasetron binds to the 5-HT3 receptors located in the gastrointestinal tract and central nervous system.
  2. Inhibition of Nausea Signals: By blocking these receptors, hydrodolasetron prevents the transmission of nausea signals to the brain, effectively reducing the sensation of nausea and vomiting.

Pharmacokinetic studies indicate that hydrodolasetron has a rapid onset of action, making it effective for acute management of nausea.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hydrodolasetron exhibits several key physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are essential for formulating hydrodolasetron into pharmaceutical preparations.

Applications

Scientific Uses

Hydrodolasetron is primarily used in clinical settings for:

  • Chemotherapy-Induced Nausea: It is administered to patients undergoing chemotherapy to mitigate nausea and vomiting.
  • Postoperative Care: Used to prevent postoperative nausea, enhancing patient comfort during recovery.

Research continues into its potential applications in treating other types of nausea, such as that induced by motion sickness or vestibular disorders.

Chemical and Pharmacological Profile of Hydrodolasetron

Structural Characterization and Molecular Properties

Hydrodolasetron (C₁₉H₂₂N₂O₃) is the primary active metabolite of the prodrug dolasetron mesylate. Its molecular weight is 326.39 g/mol, and it features a complex stereochemistry with two chiral centers, allowing for four possible stereoisomers [7]. The biologically active form is the (S)(-)-enantiomer, which exhibits significantly higher binding affinity for 5-HT₃ receptors compared to its (R)(+)-counterpart [4] [7]. The core structure consists of an indole carboxylate moiety linked to a quinolizidine ring system, conferring both lipophilic and hydrophilic properties essential for crossing biological membranes and binding to target receptors [10].

Key physicochemical properties include:

  • Solubility: Freely soluble in water and propylene glycol, slightly soluble in ethanol and normal saline [10]
  • Protein Binding: Approximately 70–77% bound to plasma proteins, primarily α₁-acid glycoprotein [10]
  • Distribution: Mean apparent volume of distribution of 5.8 L/kg, indicating widespread tissue penetration [10]

Table 1: Molecular Properties of Hydrodolasetron

PropertyValueSource
Empirical FormulaC₁₉H₂₂N₂O₃ [7]
Molecular Weight326.39 g/mol [7]
Active Stereoisomer(S)-(-)-Hydrodolasetron [4]
Plasma Protein Binding70–77% [10]
Volume of Distribution5.8 L/kg [10]

Mechanism of Action as a 5-HT₃ Receptor Antagonist

Hydrodolasetron is a highly selective and competitive antagonist of serotonin 5-HT₃ receptors, with an IC₅₀ of 0.29 nM against the 5-HT₃ₐ receptor subtype [7]. These receptors belong to the Cys-loop superfamily of ligand-gated ion channels, permitting cation influx (primarily Na⁺ and K⁺) upon serotonin binding [9]. The antagonism occurs through reversible binding to the serotonin recognition site, preventing receptor activation and subsequent vagal nerve signaling in the gastrointestinal tract and chemoreceptor trigger zone (CTZ) of the brainstem [2] [5].

Pharmacodynamic distinctions from other 5-HT₃ antagonists include:

  • Binding Affinity: >30-fold higher affinity for 5-HT₃ receptors compared to first-generation antagonists like ondansetron [7] [9]
  • Receptor Specificity: Minimal interaction with 5-HT₁, 5-HT₂, 5-HT₄, dopamine, or opioid receptors, reducing off-target effects [9]
  • Functional Impact: Inhibits serotonin-induced substance P release from sensory neurons and prevents neurokinin-1 (NK₁) receptor sensitization, contributing to extended antiemetic efficacy [5]

Table 2: Comparative 5-HT₃ Receptor Binding Affinities

CompoundIC₅₀ (nM)Relative Binding Affinity
Hydrodolasetron0.291x (Reference)
Dolasetron (prodrug)69.0~238-fold lower
Ondansetron8.9~31-fold lower
Granisetron2.5~9-fold lower

Data derived from in vitro receptor binding assays [7] [5]

Prodrug Activation: Metabolic Conversion from Dolasetron

Dolasetron mesylate functions as a prodrug, requiring biotransformation to hydrodolasetron for therapeutic activity. This conversion occurs via carbonyl reductase enzymes, which rapidly reduce the ketone group in dolasetron to a hydroxyl group, forming the active metabolite [10] [3]. The process exhibits near-complete conversion, with plasma concentrations of the parent prodrug becoming undetectable within hours of administration [10].

Metabolic characteristics:

  • Conversion Rate: >95% of orally administered dolasetron transforms to hydrodolasetron within 1 hour [10]
  • Enzyme Systems: Carbonyl reductase (primary), with minor roles for CYP2D6 and CYP3A4 in subsequent hydroxylation and N-oxidation [10]
  • Elimination: Hydrodolasetron has a mean elimination half-life of 7–8.1 hours in adults, with 61% excreted unchanged in urine and the remainder as glucuronidated or oxidized metabolites [10] [5]

Table 3: Pharmacokinetic Parameters of Dolasetron-to-Hydrodolasetron Conversion

ParameterValueNotes
Bioavailability (Oral)~75%As hydrodolasetron
Time to Peak Concentration (Tₘₐₓ)~1 hourPost-dolasetron administration
Metabolic Half-life (t₁/₂)7–8.1 hoursProlonged in severe renal impairment
Primary Elimination RouteRenal (61% unchanged)Feces (33%) as metabolites

Impact of patient factors:

  • Hepatic Impairment: Reduces hydrodolasetron clearance by 42%, though dose adjustment is not routinely recommended [10]
  • Pediatric Patients: Apparent clearance is 1.6–3.4-fold higher in children than adults, requiring weight-based dosing (not discussed per exclusion criteria) [10]
  • Genetic Polymorphisms: CYP2D6 ultra-rapid metabolizers exhibit reduced antiemetic response due to accelerated hydrodolasetron inactivation [9]

Properties

CAS Number

127951-99-9

Product Name

Hydrodolasetron

IUPAC Name

[(7S)-10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/t11?,12-,13?,14?,18?/m0/s1

InChI Key

MLWGAEVSWJXOQJ-NRVGHSGUSA-N

SMILES

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54

Synonyms

2,6-Methano-2H-quinolizine, 1H-indole-3-carboxylic acid deriv.; 1H-Indole-3-carboxylic Acid Octahydro-3-hydroxy-2,6-methano-2H-quinolizin-8-yl Ester

Canonical SMILES

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54

Isomeric SMILES

C1[C@H]2CC(CC3N2CC(C1C3)O)OC(=O)C4=CNC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.